

An In-depth Technical Guide to 9-(2-Biphenyl)-10-bromoanthracene

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Compound of Interest

Compound Name: 9-(2-Biphenyl)-10-bromoanthracene

Cat. No.: B1291625

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for **9-(2-Biphenyl)-10-bromoanthracene**. This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in organic electronics and as a key intermediate in the synthesis of more complex molecular architectures.^{[1][2][3]} Its utility in drug development may stem from its role as a scaffold for creating novel therapeutic agents.^{[3][4]}

Chemical Structure and Properties

9-(2-Biphenyl)-10-bromoanthracene is an asymmetrical molecule featuring a bulky biphenyl group and a bromine atom at the 9 and 10 positions of the anthracene core. This substitution pattern influences its electronic and steric properties, making it a subject of interest in materials science.

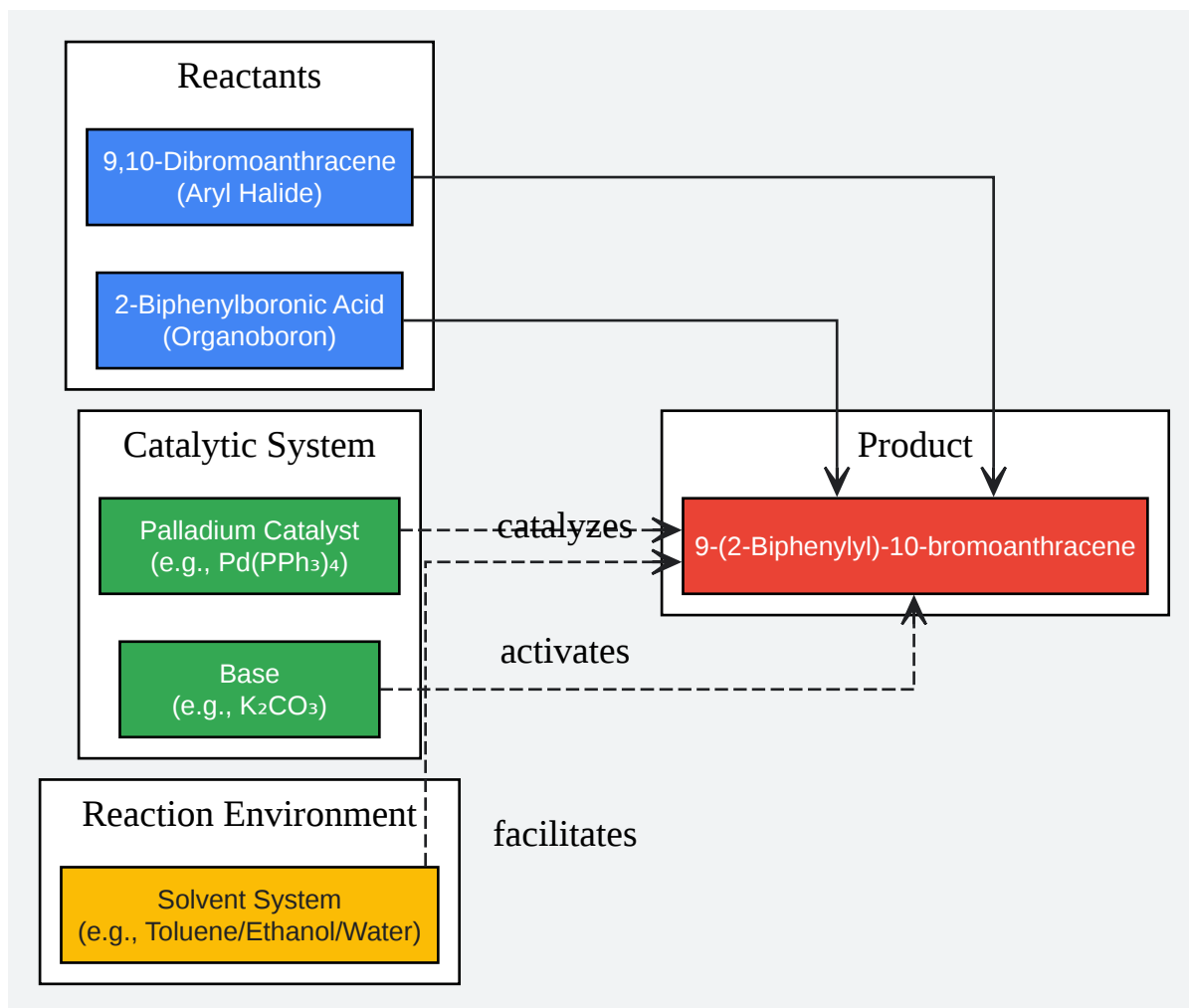
Table 1: Chemical and Physical Properties of **9-(2-Biphenyl)-10-bromoanthracene**

Property	Value
Molecular Formula	C ₂₆ H ₁₇ Br[5][6][7][8]
Molecular Weight	409.33 g/mol [5][6][8]
CAS Number	400607-16-1[1][6][7]
IUPAC Name	9-bromo-10-(2-phenylphenyl)anthracene[5]
Synonyms	9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene[5]
Purity (Typical)	>98.0%[1][6]
MDL Number	MFCD28138083[1][8]
InChI Key	NANUBXRTTQXXDS-UHFFFAOYSA-N[5][8]

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and effective method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[10] For **9-(2-Biphenyl)-10-bromoanthracene**, a plausible synthetic route involves the coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative. Given the high reactivity at the 9 and 10 positions of the anthracene core, site-selective mono-arylation can be achieved under carefully controlled conditions.[11]

Below is a diagram illustrating the logical relationship of the key components in the proposed Suzuki-Miyaura cross-coupling reaction.



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Key components in the Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of 9-(2-Biphenyl)-10-bromoanthracene

The following is a representative protocol for the synthesis of the title compound based on standard Suzuki-Miyaura cross-coupling procedures for similar anthracene derivatives.^{[10][11]}

Materials:

- 9,10-Dibromoanthracene
- 2-Biphenylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Carbonate (K₂CO₃), anhydrous
- Toluene, anhydrous
- Ethanol (200 proof, absolute)
- Deionized Water
- Ethyl acetate or Dichloromethane (for extraction)
- Brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, dichloromethane)

Equipment:

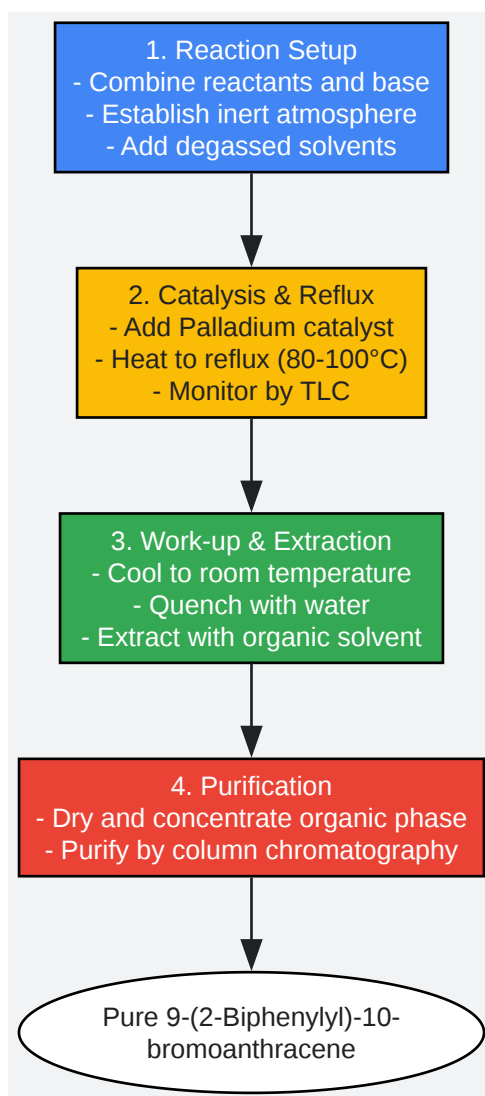
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware (separatory funnel, beakers, etc.)
- Rotary evaporator
- Filtration apparatus
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.1-1.2 eq), and potassium carbonate (4.0 eq).[\[10\]](#)
 - Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[\[10\]](#)
 - Add anhydrous toluene, ethanol, and deionized water in an appropriate ratio (e.g., 4:1:1).
 - Bubble the inert gas through the solvent mixture for 15-20 minutes to degas the solution.[\[4\]](#)[\[11\]](#)
- Catalyst Addition and Reaction:
 - Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.[\[4\]](#)[\[10\]](#)
 - Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[\[4\]](#)
 - Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).[\[4\]](#)
- Work-up and Extraction:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Add water to the reaction flask to dissolve the inorganic salts.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[\[4\]](#)
 - Combine the organic layers and wash with brine.[\[4\]](#)
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[\[4\]](#)

- Purification:
 - The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to isolate the desired **9-(2-Biphenyl)-10-bromoanthracene**.

The following diagram outlines the general experimental workflow for the synthesis and purification.



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